2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is a deuterated derivative of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as a reference standard in analytical chemistry and proteomics research . It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane .
Preparation Methods
The synthesis of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic acid.
Deuteration: The hydrogen atoms in the propionic acid are replaced with deuterium atoms to form the deuterated derivative.
Esterification: The deuterated acid is then esterified with methanol to form the methyl ester.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the biphenyl ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester has several scientific research applications:
Analytical Chemistry: It is used as a reference standard for the quantification and identification of flurbiprofen and its derivatives in various samples.
Proteomics Research: The compound is utilized in proteomics to study protein interactions and modifications.
Pharmacokinetics: Researchers use this compound to study the pharmacokinetics and metabolism of flurbiprofen in biological systems.
Mechanism of Action
The mechanism of action of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is similar to that of flurbiprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever . The deuterated form is used to study the metabolic pathways and molecular targets of flurbiprofen in greater detail.
Comparison with Similar Compounds
2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is unique due to its deuterated nature, which provides advantages in analytical studies. Similar compounds include:
Flurbiprofen: The non-deuterated parent compound, commonly used as an NSAID.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with a similar biphenyl structure but different substituents.
The deuterated form offers improved stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.
Properties
IUPAC Name |
methyl 2-[4-(4-acetyloxyphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZEZRRJWMPME-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675507 |
Source
|
Record name | Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl](3,3,3-~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216901-55-1 |
Source
|
Record name | Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl](3,3,3-~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.